molecular formula C9H14O4 B14516950 Methyl 2-(propanoyloxy)pent-3-enoate CAS No. 62946-65-0

Methyl 2-(propanoyloxy)pent-3-enoate

Cat. No.: B14516950
CAS No.: 62946-65-0
M. Wt: 186.20 g/mol
InChI Key: SKWLNKCOFOMSTM-UHFFFAOYSA-N
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Description

Methyl 2-(propanoyloxy)pent-3-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derived from pentenoic acid and propanoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(propanoyloxy)pent-3-enoate can be synthesized through a multi-step process involving the esterification of pentenoic acid with methanol, followed by the acylation of the resulting ester with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated control systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propanoyloxy)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, acid catalysts

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Methyl 2-(propanoyloxy)pent-3-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and double bonds.

    Medicine: It is a potential precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(propanoyloxy)pent-3-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound can also undergo addition reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(butanoyloxy)pent-3-enoate
  • Methyl 2-(acetoxy)pent-3-enoate
  • Ethyl 2-(propanoyloxy)pent-3-enoate

Uniqueness

Methyl 2-(propanoyloxy)pent-3-enoate is unique due to its specific combination of an ester group and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

CAS No.

62946-65-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-propanoyloxypent-3-enoate

InChI

InChI=1S/C9H14O4/c1-4-6-7(9(11)12-3)13-8(10)5-2/h4,6-7H,5H2,1-3H3

InChI Key

SKWLNKCOFOMSTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C=CC)C(=O)OC

Origin of Product

United States

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